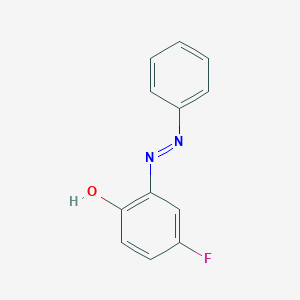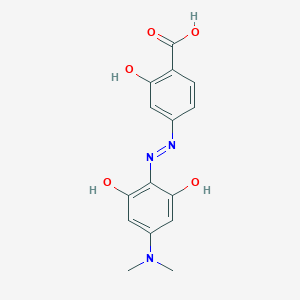
N-(3-tert-Butylsalicylidene)-propynylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-tert-Butylsalicylidene)-propynylamine (N-tBSP) is a synthetic compound that has seen a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and its ability to act as a catalyst in organic synthesis makes it an attractive option for scientists. N-tBSP has been used in a variety of experiments in a range of fields, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(3-tert-Butylsalicylidene)-propynylamine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool for pharmacological studies. In organic synthesis, N-(3-tert-Butylsalicylidene)-propynylamine has been used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. In biochemistry, N-(3-tert-Butylsalicylidene)-propynylamine has been used to study the structure and function of proteins, as well as to study the interaction of proteins with other molecules. In pharmacology, N-(3-tert-Butylsalicylidene)-propynylamine has been used to study the effects of drugs on cells and tissues.
Mecanismo De Acción
N-(3-tert-Butylsalicylidene)-propynylamine acts as a catalyst in organic synthesis by forming a covalent bond with the substrate. This covalent bond enables the substrate to undergo a variety of reactions, such as nucleophilic addition, substitution, and elimination. The covalent bond also serves to stabilize the transition state of the reaction, thus allowing the reaction to occur more rapidly.
Biochemical and Physiological Effects
N-(3-tert-Butylsalicylidene)-propynylamine has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to increase cell proliferation and to reduce cell death. In animal studies, N-(3-tert-Butylsalicylidene)-propynylamine has been shown to reduce inflammation and to have anti-tumor effects. It has also been shown to reduce the risk of cardiovascular disease and to have anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-tert-Butylsalicylidene)-propynylamine has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. However, it also has some limitations. It is not very stable and can degrade over time, and it is also toxic and should be handled with care.
Direcciones Futuras
N-(3-tert-Butylsalicylidene)-propynylamine has a wide range of potential applications in scientific research. In the future, it could be used to study a variety of biological processes, such as protein structure and function, cellular metabolism, and pharmacological effects. Additionally, it could be used to develop new drugs or to improve existing drugs. It could also be used to develop new catalysts for organic synthesis, or to study the effects of environmental pollutants on cells and tissues. Finally, it could be used to study the effects of dietary supplements and other compounds on health and disease.
Métodos De Síntesis
N-(3-tert-Butylsalicylidene)-propynylamine can be synthesized using a variety of methods. The most common method involves the reaction of 3-tert-butylsalicylaldehyde and propynylamine in the presence of a base. This reaction produces N-(3-tert-Butylsalicylidene)-propynylamine as the major product, along with a small amount of a by-product. The reaction can be carried out in either aqueous or organic solvents, and the reaction time can be adjusted to achieve the desired yield.
Propiedades
IUPAC Name |
2-tert-butyl-6-(prop-2-ynyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h1,6-8,10,16H,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJSESYJWTSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-propynylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)
![6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6299628.png)






![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

